molecular formula C7H5Cl3FN B11879142 3-Fluoro-5-(trichloromethyl)aniline CAS No. 1208078-37-8

3-Fluoro-5-(trichloromethyl)aniline

Cat. No.: B11879142
CAS No.: 1208078-37-8
M. Wt: 228.5 g/mol
InChI Key: YYNYSIMQVRUCAH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trichloromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and a trichloromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-bromo-2-trifluorotoluene, followed by reduction and subsequent substitution reactions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trichloromethyl)aniline may involve large-scale nitration and reduction processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trichloromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-5-(trichloromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trichloromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The trichloromethyl group contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)aniline
  • 3-Chloro-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline

Uniqueness

3-Fluoro-5-(trichloromethyl)aniline is unique due to the presence of both a fluorine atom and a trichloromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

1208078-37-8

Molecular Formula

C7H5Cl3FN

Molecular Weight

228.5 g/mol

IUPAC Name

3-fluoro-5-(trichloromethyl)aniline

InChI

InChI=1S/C7H5Cl3FN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2

InChI Key

YYNYSIMQVRUCAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)C(Cl)(Cl)Cl

Origin of Product

United States

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